N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Description

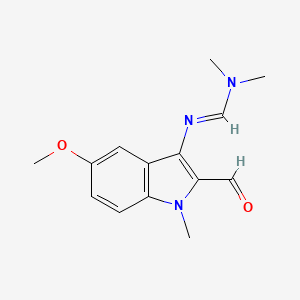

N'-(2-Formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS: 1134334-53-4) is an indole derivative with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.31 g/mol . Its structure features:

- A 1-methyl group at the indole nitrogen (position 1).

- A 2-formyl substituent on the indole ring.

- A 5-methoxy group at position 3.

- An N,N-dimethylimidoformamide side chain at position 2.

Properties

IUPAC Name |

N'-(2-formyl-5-methoxy-1-methylindol-3-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-16(2)9-15-14-11-7-10(19-4)5-6-12(11)17(3)13(14)8-18/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVFHMNVNUYXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=C1C=O)N=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is a synthetic compound belonging to the indole derivative class, which is notable for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide

- Molecular Formula: C₁₄H₁₇N₃O₂

- CAS Number: 1134334-53-4

This compound features a methoxy group and an indole structure, which are critical for its biological interactions. Indole derivatives are often explored for their pharmacological potential, particularly in cancer and antimicrobial therapies.

Biological Activity

Anticancer Properties:

Research indicates that indole derivatives can exhibit significant anticancer activity. Studies have shown that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been observed to affect the expression of key regulatory proteins involved in cell survival and apoptosis pathways.

Antimicrobial Activity:

The compound has also been studied for its antimicrobial properties. Preliminary assays suggest that it may possess activity against a range of bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors associated with cancer progression or microbial survival. The binding affinity and specificity towards these targets are crucial for its therapeutic efficacy.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Preparation of 2-formyl-5-methoxy-1H-indole - This serves as the starting material.

- Formylation Reaction - The indole derivative undergoes formylation using formic acid or other formylating agents.

- Dimethylation - The resulting formylated product is reacted with dimethylamine to introduce the imidoformamide group.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values indicating strong antiproliferative activity. |

| Study 2 | Showed promising antibacterial activity against Gram-positive bacteria, suggesting potential use as a novel antimicrobial agent. |

| Study 3 | Investigated the compound's effect on apoptosis pathways in lung cancer cells, revealing modulation of Bcl-2 family proteins. |

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

- This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and agrochemicals. Its unique structural features allow for modifications that can lead to derivatives with enhanced properties.

Reactivity and Functionalization

- N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can be utilized to explore new chemical pathways or to synthesize compounds with specific desired functionalities.

Biological Research Applications

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This aspect is crucial for developing new antibiotics or antifungal agents, especially in light of rising antibiotic resistance.

Anticancer Research

- The compound has been investigated for its potential anticancer properties. Its mechanism of action may involve targeting specific enzymes or receptors associated with cancer cell proliferation, making it a candidate for further exploration in cancer therapeutics.

Medicinal Chemistry Applications

Drug Development

- This compound is being studied for its potential role in drug development. Its ability to interact with biological targets makes it a valuable candidate for designing drugs aimed at specific diseases.

Targeting Biological Pathways

- Research indicates that this compound may modulate specific biological pathways, which could lead to therapeutic applications in treating diseases such as cancer or infections.

Industrial Applications

Synthesis of Dyes and Pigments

- The compound's unique chemical structure allows it to be used in the synthesis of dyes and pigments, which are essential in various industries including textiles and plastics.

Chemical Manufacturing

- It may also find applications in the production of other industrial chemicals due to its reactivity and ability to serve as a precursor for more complex compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, indicating potential as a new antibiotic agent. |

| Study 2 | Anticancer Properties | Showed inhibition of cancer cell growth in vitro; further studies needed to confirm efficacy in vivo. |

| Study 3 | Synthesis Applications | Successfully used as an intermediate in synthesizing novel indole derivatives with enhanced activity. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The target compound’s properties are influenced by its unique substitution pattern. Below is a comparison with key analogues:

Key Observations:

Stability and Reactivity

- Oxidative Stability : The 1-methyl group in the target compound likely stabilizes the indole ring against oxidation, a vulnerability in unmethylated analogues .

- Reactivity in Further Functionalization : The 2-formyl group is a reactive site for nucleophilic additions (e.g., hydrazone formation), as demonstrated in for phthalimide derivatives .

Q & A

Q. What are the optimal synthetic conditions for preparing N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or formylation reactions. Key steps include:

- Solvent selection : Dimethylformamide (DMF) is commonly used due to its polarity and ability to stabilize intermediates .

- Base optimization : Potassium carbonate (K₂CO₃) facilitates deprotonation in alkylation steps .

- Temperature control : Room temperature or mild heating (50°C) minimizes side reactions .

Q. Example Protocol :

Combine 1 mmol of indole precursor, 1.2 mmol K₂CO₃, and 1.1 mmol alkylating agent in DMF.

Stir at room temperature for 12–24 hours.

Monitor progress via TLC; isolate via precipitation or column chromatography .

Q. Table 1: Representative Reaction Conditions

| Component | Amount/Condition | Reference |

|---|---|---|

| DMF | 5 mL | |

| K₂CO₃ | 1.2 mmol | |

| Reaction Temperature | 25°C (RT) | |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve indole protons (δ 7.0–8.5 ppm), formyl groups (δ ~9.8 ppm), and dimethylamino signals (δ ~3.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS; expected [M+H]⁺ for C₁₆H₁₉N₃O₂: 286.155 .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .

Critical Note : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in the indole core .

Advanced Research Questions

Q. How can low yields during the alkylation step be addressed?

Methodological Answer: Low yields often arise from incomplete substitution or side reactions. Mitigation strategies include:

- Catalyst screening : Replace K₂CO₃ with stronger bases (e.g., NaH) in anhydrous conditions .

- Solvent optimization : Test polar aprotic alternatives like acetonitrile or THF .

- Temperature modulation : Increase to 50°C for faster kinetics but monitor decomposition .

Case Study : achieved 90% yield by optimizing molar ratios and using DMF as a solvent .

Q. How should discrepancies in crystallographic data be resolved?

Methodological Answer:

- Refinement software : Use SHELXL for high-resolution data to correct for thermal motion or disorder .

- Validation tools : Check R-factors (target < 0.05) and electron density maps for missing atoms .

- Cross-validation : Compare crystallographic data with NMR/IR results to confirm bond lengths and angles .

Example : highlights SHELX’s robustness in resolving structural ambiguities, even with twinned crystals .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

Q. Table 2: SAR Design Considerations

| Modification Site | Biological Impact | Reference |

|---|---|---|

| 5-Methoxy group | Alters hydrophobicity | |

| N-Methyl substituent | Affects binding affinity | |

| Formyl group | Modulates reactivity |

Q. How can stability issues in aqueous or acidic conditions be mitigated?

Methodological Answer:

- pH control : Store the compound in neutral buffers (pH 6–8) to prevent hydrolysis of the formamide group .

- Lyophilization : Improve shelf-life by lyophilizing and storing at -20°C under inert gas .

- Degradation analysis : Use HPLC to monitor decomposition products under stress conditions (e.g., 40°C/75% RH) .

Q. How should contradictory bioactivity data across studies be interpreted?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. resazurin assays) .

- Data triangulation : Combine in vitro, in silico (docking studies), and in vivo results to validate mechanisms .

- Statistical rigor : Apply ANOVA or Tukey’s test to assess significance of biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.